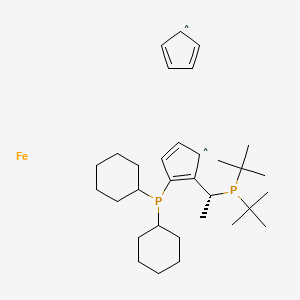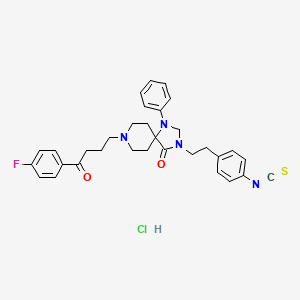
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is a chemical compound known for its selective and irreversible antagonistic properties towards dopamine D2 receptors. This compound is often used in biochemical and pharmacological research to study dopamine receptor functions and related pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Isothiocyanatophenethyl)spiperone hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with spiperone, a known antipsychotic agent.
Isothiocyanate Introduction: The phenethyl group is modified to introduce an isothiocyanate functional group. This is often achieved through the reaction of phenethylamine with thiophosgene.
Coupling Reaction: The modified phenethylamine is then coupled with spiperone under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanate group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.
Aplicaciones Científicas De Investigación
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study reaction mechanisms involving isothiocyanates.
Biology: Employed in receptor binding studies to understand dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool to study neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mecanismo De Acción
The compound exerts its effects primarily through irreversible binding to dopamine D2 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the downstream effects of dopamine receptor inhibition. The molecular targets include the dopamine D2 receptor, and the pathways involved are those related to dopamine signaling in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Spiperone: The parent compound, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar applications.
Raclopride: A selective dopamine D2 receptor antagonist used in research.
Uniqueness
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is unique due to its irreversible binding to dopamine D2 receptors, which provides a distinct advantage in studies requiring prolonged receptor inhibition. This property differentiates it from other reversible antagonists like haloperidol and raclopride.
Propiedades
Fórmula molecular |
C32H34ClFN4O2S |
|---|---|
Peso molecular |
593.2 g/mol |
Nombre IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C32H33FN4O2S.ClH/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40;/h1-3,5-6,8-15H,4,7,16-22,24H2;1H |
Clave InChI |
MHDTWYNWOBNGFA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



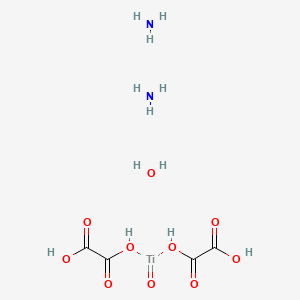
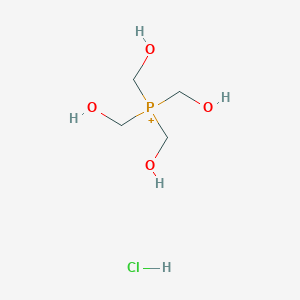



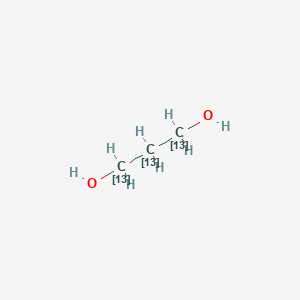
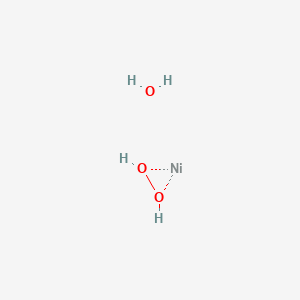


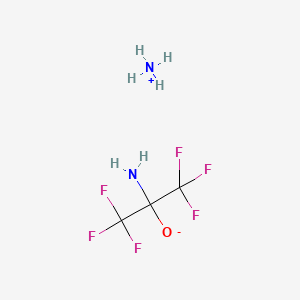
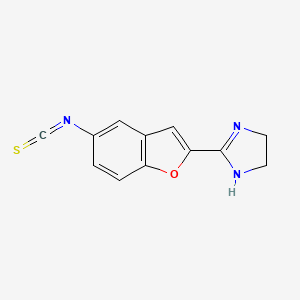
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
